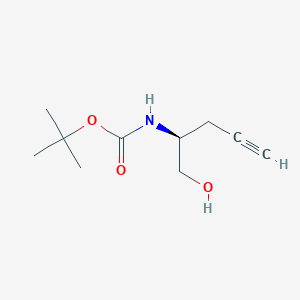

Boc-2-炔丙基-L-甘氨醇

描述

Boc-2-Propargyl-L-glycinol is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.24 . It is also known by the IUPAC name tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate .

Molecular Structure Analysis

The InChI key for Boc-2-Propargyl-L-glycinol is AMHAWCRGUQTPAH-QMMMGPOBSA-N . The InChI string is InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 .

Physical And Chemical Properties Analysis

Boc-2-Propargyl-L-glycinol has a boiling point of 335ºC at 760 mmHg and a density of 1.062g/cm3 .

科学研究应用

Synthesis of Amino Acid Derivatives

Boc-2-Propargyl-L-glycinol has been used in the synthesis of protected amino acid derivatives. A study demonstrates the use of zinc-mediated reactions with allylic, benzylic, and propargylic halides to afford Boc-protected amino acid derivatives (Abood & Nosal, 1994).

Peptide Research

It has also been integrated into a protected tripeptide for studying effects on prolyl 4-hydroxylase activity and collagen biosynthesis, showcasing its relevance in peptide research (Willisch, Hiller, Hemmasi, & Bayer, 1991).

Glycogen Phosphorylase Inhibition

In the context of type 2 diabetes research, Boc-2-Propargyl-L-glycinol derivatives have been evaluated as glycogen phosphorylase inhibitors, contributing to structure-activity studies in this area (Goyard, Docsa, Gergely, Praly, & Vidal, 2015).

Synthesis of Glycosyl Carbamates

The compound has been used in the synthesis of glycosyl carbamates from propargyl 1,2-orthoesters, highlighting its role in the creation of complex organic molecules (Shaikh, Sureshkumar, Pati, Sen Gupta, & Hotha, 2011).

Native Chemical Ligation

Boc-2-Propargyl-L-glycinol derivatives have been utilized in native chemical ligation processes, important for peptide and protein synthesis (Crich & Banerjee, 2007).

安全和危害

属性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHAWCRGUQTPAH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650659 | |

| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-Propargyl-L-glycinol | |

CAS RN |

763122-73-2 | |

| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)

![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)

![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)